molecular formula C22H28N2O4S B3675491 N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide

N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide

Cat. No.: B3675491
M. Wt: 416.5 g/mol
InChI Key: JYSVRIGNSXZVEA-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxy groups and a carbamothioyl group attached to a dimethylphenyl ring. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-6-26-18-12-16(13-19(27-7-2)20(18)28-8-3)21(25)24-22(29)23-17-11-14(4)9-10-15(17)5/h9-13H,6-8H2,1-5H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSVRIGNSXZVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2,5-dimethylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a corresponding amine.

    Substitution: The ethoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) at room temperature or under reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide exerts its effects involves interactions with specific molecular targets. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethylphenyl)carbamothioyl]-2-thiophenecarboxamide
  • N-{[(2,5-dimethylphenyl)carbamothioyl]amino}formamide
  • N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide

Uniqueness

N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide stands out due to its triethoxybenzamide core, which imparts unique chemical properties and potential biological activities. The presence of multiple ethoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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